

# Technical Profile: 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone

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## Compound of Interest

Compound Name:	3'-Chloro-3-(2,6-dimethylphenyl)propiophenone
CAS No.:	898754-70-6
Cat. No.:	B3023865

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Classification: Sterically Hindered Dihydrochalcone Scaffold Primary Application: Pharmaceutical Intermediate / Lead Optimization Building Block

## Executive Summary

**3'-Chloro-3-(2,6-dimethylphenyl)propiophenone** (Fluorochem Code: F206535) is a functionalized ketone intermediate characterized by a 1,3-diarylpropane backbone. Its structural uniqueness lies in the 2,6-dimethyl substitution on the distal phenyl ring. This "ortho-blocking" motif is a critical strategy in drug design to enhance metabolic stability by hindering oxidative metabolism at the benzylic position and restricting conformational freedom.

For drug development professionals, this molecule serves as a high-value precursor for synthesizing 1,3-diarylpropylamines (via reductive amination), a pharmacophore found in numerous antidepressants, ion channel blockers, and sigma receptor ligands.

## Chemical Identity & Structure

Property	Specification
IUPAC Name	1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Common Name	3'-Chloro-2,6-dimethyldihydrochalcone
CAS Number	Not formally assigned in public registries; Analogous to 898779-20-9
Molecular Formula	C <sub>17</sub> H <sub>17</sub> ClO
Molecular Weight	272.77 g/mol
SMILES	<chem>CC1=C(CCCC(=O)C2=CC=CC(Cl)=C2)C(C)=C</chem> <chem>C=C1</chem>
InChI Key	Predicted based on structure

## Structural Analysis

- Core: Propiophenone (1-phenylpropan-1-one).
- Ring A (Left): 3-Chlorophenyl. The meta-chlorine provides lipophilicity and a handle for potential halogen bonding or further functionalization, while avoiding the rapid metabolism often seen with para-substitution.
- Linker: Ethylene bridge (-CH<sub>2</sub>-CH<sub>2</sub>-).
- Ring B (Right): 2,6-Dimethylphenyl. The two methyl groups create a "steric shield" around the benzylic carbons and the aromatic ring, significantly altering the binding kinetics and metabolic profile compared to unsubstituted analogs.

## Physicochemical Properties

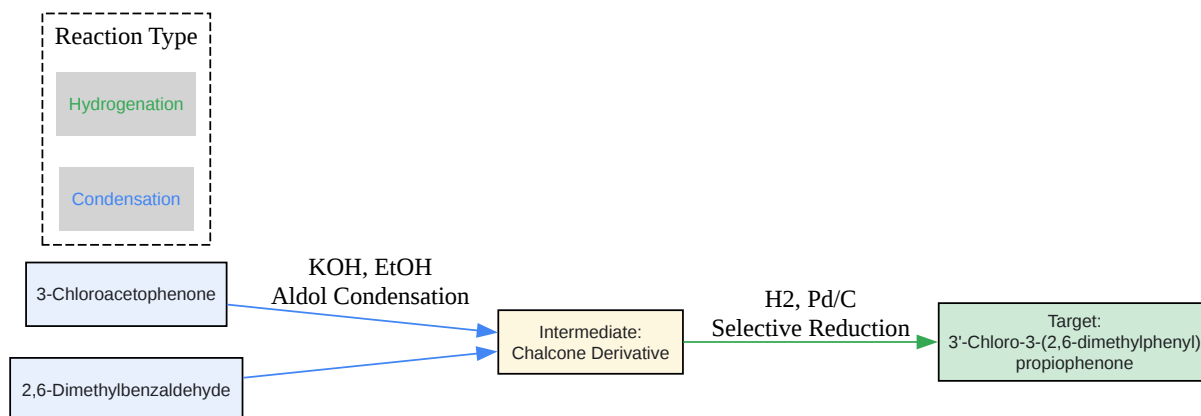
Data below represents calculated values standard for this structural class.

Parameter	Value	Implication for Drug Design
cLogP	-5.2	Highly lipophilic; likely requires formulation aid or salt formation in final API.
tPSA	17.07 Å <sup>2</sup>	Excellent blood-brain barrier (BBB) permeability (Target < 90 Å <sup>2</sup> ).
H-Bond Donors	0	No donor groups; acts only as an acceptor.
H-Bond Acceptors	1	Carbonyl oxygen.
Rotatable Bonds	4	Moderate flexibility, constrained by the 2,6-dimethyl steric clash.
Physical State	Viscous Oil or Low-Melting Solid	Due to disruption of crystal packing by the asymmetric 2,6-dimethyl group.

## Synthesis & Manufacturing Protocols

The synthesis of this scaffold typically employs a Claisen-Schmidt Condensation followed by selective hydrogenation. This route is preferred for its scalability and modularity.

## Workflow Diagram (DOT)



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Figure 1: Modular synthesis via the Chalcone route.

## Detailed Protocol

### Step 1: Aldol Condensation (Chalcone Formation)

Objective: Form the unsaturated enone linkage.

- Reagents: Charge a reactor with 3-chloroacetophenone (1.0 eq) and 2,6-dimethylbenzaldehyde (1.0 eq) in Ethanol (10 volumes).
- Catalyst: Add aqueous NaOH or KOH (10% w/v, 0.5 eq) dropwise at 0–5°C.
  - Note: The 2,6-dimethyl group provides significant steric hindrance, slowing the nucleophilic attack. The reaction may require prolonged stirring (24–48h) or gentle heating (40°C) compared to standard benzaldehydes.
- Workup: Quench with dilute HCl. The chalcone product often precipitates as a yellow solid. Filter and recrystallize from EtOH/Water.

### Step 2: Selective Hydrogenation

Objective: Reduce the alkene without reducing the ketone or removing the chlorine.

- Setup: Dissolve the chalcone in Ethyl Acetate or THF.
- Catalyst: Use 5% Pd/C (loading 5 wt%) or Wilkinson's Catalyst (if chlorine lability is a concern, though Pd/C is usually safe for aryl chlorides under mild conditions).
- Conditions: Hydrogenate at 1 atm (balloon) or 30 psi at Room Temperature. Monitor via TLC/HPLC to prevent over-reduction to the alcohol.
- Purification: Filter catalyst through Celite. Concentrate filtrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

## Applications in Drug Discovery

### The "Magic Methyl" & Steric Shielding

The 2,6-dimethylphenyl moiety is a privileged substructure. In the context of this propiophenone, it serves two mechanisms:<sup>[1]</sup>

- Metabolic Blockade: It sterically protects the benzylic position from Cytochrome P450 oxidation, extending the half-life ( ) of derived drugs.
- Conformational Locking: It forces the phenyl ring to adopt a perpendicular orientation relative to the alkyl chain, potentially increasing selectivity for deep hydrophobic pockets in GPCRs or kinases.

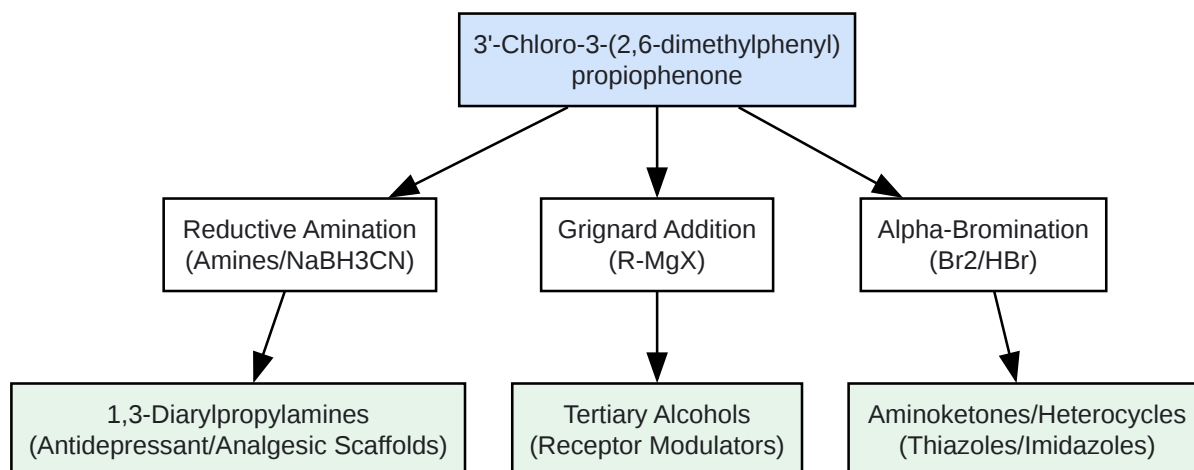
## Derivatization Pathways

Researchers utilize this ketone primarily as a divergence point.

- Pathway A: Reductive Amination (Primary Route)
  - Reaction with primary/secondary amines + NaBH(OAc)<sub>3</sub>.
  - Target: Synthesis of analogs to Fluoxetine, Atomoxetine, or Dapoxetine where the steric bulk modulates transporter affinity (SERT/NET).

- Pathway B: Grignard Addition
  - Reaction with R-MgBr.
  - Target: Tertiary carbinols, common in antihistamines and antitussives.

## Functional Workflow (DOT)



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Figure 2: Synthetic divergence from the propiophenone core.

## Safety & Handling

Based on MSDS data for aryl ketones and chlorinated aromatics.

- Signal Word: Warning.
- Hazard Statements:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Handling:

- The compound is likely lipophilic and skin-permeable. Wear nitrile gloves and use a fume hood.
- Avoid generation of dust/aerosols if solid.
- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the alpha-methylene group.

## References

- Fluorochem Ltd. (2024). Product Specification: **3'-Chloro-3-(2,6-dimethylphenyl)propiophenone** (F206535). Fluorochem Catalog. [Link](#)
- ChemicalBook. (2024). Structural Analogs of Dimethylphenyl Propiophenones. [Link](#)
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on steric shielding in drug design). [Link](#)
- MolCore. (2024). 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-73-9) Data Sheet. (Reference for isomeric properties). [Link](#)

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## Sources

- [1. PRODUCTS – Fluorochem \[fluorochem.in\]](#)
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